N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
Description
N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a furan-2-yl group at position 5, a methylsulfonyl group at position 1, and an acetamide moiety attached to a para-substituted phenyl ring. Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The methylsulfonyl group enhances metabolic stability and solubility, while the furan ring may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11(20)17-13-7-5-12(6-8-13)14-10-15(16-4-3-9-23-16)19(18-14)24(2,21)22/h3-9,15H,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXCMLCASTMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring with various substituents that enhance its biological activity. The synthesis typically involves the following steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
- Substitution Reactions : The furan and methylsulfonyl groups are introduced via electrophilic substitution reactions using appropriate halogenated precursors.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In studies involving various cancer cell lines, it demonstrated:
- Inhibition of Cell Proliferation : The compound showed IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It was found to stabilize human red blood cell membranes, suggesting potential in treating inflammatory conditions .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : It acts as a reversible non-competitive inhibitor of monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in 2019 screened various compounds for their anticancer properties using multicellular spheroids as models. This compound was identified as one of the promising candidates with notable cytotoxic effects .
- In Vivo Studies : In vivo studies have shown that this compound can significantly reduce tumor size in xenograft models, supporting its potential for therapeutic applications .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole and furan rings can inhibit cancer cell proliferation. The presence of the methylsulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.
2. Antimicrobial Properties
The structural components of N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide suggest potential antimicrobial activity. Compounds containing furan moieties have been documented for their effectiveness against various bacterial strains due to their ability to disrupt microbial cell walls.
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways may make it a candidate for treating inflammatory diseases. Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for its anti-inflammatory properties.
Synthetic Pathways
This compound can be synthesized through several methods:
- Condensation Reactions : Combining furan derivatives with methylsulfonyl hydrazine can yield the pyrazole core.
- Acetylation : The final step often involves acetylation of the amino group to form the acetamide derivative.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazoline Derivatives
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound may improve solubility and metabolic stability compared to the sulfamoylphenyl group in Compound 39, which could enhance blood-brain barrier penetration for neurological targets . However, Compound 7’s nitrophenyl methanimine substituent confers antimicrobial properties, whereas the target’s acetamide group may favor hydrogen bonding in enzyme active sites .
Synthetic Pathways :
- All compounds utilize chalcone intermediates reacted with substituted hydrazines. The target compound’s synthesis likely mirrors Compound 39’s method, substituting methylsulfonyl hydrazine for sulfamoylphenyl hydrazine . Yields and reaction conditions vary based on substituent electronic effects (e.g., electron-withdrawing nitro groups in Compound 7 may slow cyclization ).
Biological Target Specificity :
- Compound 39’s dichlorophenylacetamide moiety likely enhances affinity for cyclooxygenase (COX) and cholinesterase enzymes, while the target compound’s methylsulfonyl-acetamide combination could prioritize selectivity for kinases or proteases .
- AS252424’s thiazolidinedione core diverges significantly but highlights the pharmacological versatility of furan-containing analogs .
Physicochemical and Pharmacokinetic Profiles
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Chalcone + methylsulfonyl hydrazine | Ethanol | Reflux (78°C) | ~60-70% |
| Acetylation | Acetic anhydride | Dichloromethane | RT | ~85% |
Basic: How is the compound characterized spectroscopically and crystallographically?
Answer:
Spectroscopic Characterization :
- NMR : - and -NMR confirm the pyrazoline ring (δ 3.5–4.5 ppm for diastereotopic protons) and methylsulfonyl group (δ 3.2 ppm for ) .
- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]) .
Crystallographic Analysis :
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond geometries. For example:
- Unit Cell Parameters : Monoclinic space group with .
- Refinement : SHELXL-2018 is used for structure refinement, achieving -factors < 0.06 .
Advanced: How can computational docking (e.g., AutoDock Vina) predict binding interactions, and how do results align with experimental data?
Answer:
Methodology :
- Target Selection : Prioritize proteins with structural homology to known pyrazoline targets (e.g., kinases, viral polymerases) .
- Docking Protocol :
- Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC values from enzymatic assays .
Contradiction Analysis :
Discrepancies may arise due to:
- Solvent Effects : AutoDock Vina neglects explicit solvent, potentially overestimating hydrophobic interactions .
- Protein Flexibility : Rigid receptor models may miss induced-fit conformational changes .
Advanced: What strategies resolve inconsistencies in crystallographic data refinement?
Answer:
Common issues include poor electron density for flexible groups (e.g., furan or methylsulfonyl moieties). Solutions involve:
Q. Table 2: Refinement Statistics (Example)
| Parameter | Value |
|---|---|
| 0.056 | |
| (all data) | 0.042 |
| 1.05 |
Advanced: How is biological activity assessed, and what mechanisms are hypothesized?
Answer:
Assays :
Q. Mechanistic Hypotheses :
- Methylsulfonyl Group : Enhances solubility and hydrogen bonding with catalytic residues (e.g., Asp/Lys in kinases) .
- Furan Ring : Participates in π-π stacking with aromatic residues (e.g., Tyr in viral proteases) .
Advanced: How does structural modification (e.g., substituent variation) impact activity?
Answer:
Comparative studies with analogs (e.g., fluorophenyl or triazole derivatives) reveal:
Q. Table 3: Activity Trends for Analogues
| Substituent | Target (IC) | Solubility (LogP) |
|---|---|---|
| Furan-2-yl | 8.2 µM | 2.1 |
| 4-Fluorophenyl | 12.5 µM | 2.8 |
| Triazol-4-yl | 6.7 µM | 1.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
